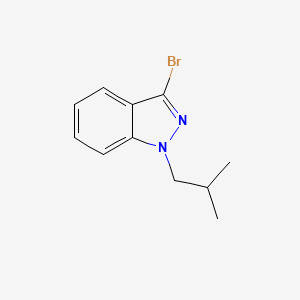
3-Bromo-1-isobutyl-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-溴-1-异丁基-1H-吲唑是一种杂环化合物,属于吲唑类。吲唑以其多样的生物活性而闻名,广泛应用于医药和工业领域。
准备方法
合成路线和反应条件
3-溴-1-异丁基-1H-吲唑的合成可以通过多种方法实现。一种常见的方法是使用溴或溴化剂(如N-溴代琥珀酰亚胺(NBS))在二氯甲烷等溶剂中溴化1-异丁基-1H-吲唑。该反应通常在室温下进行,产物通过重结晶或柱色谱法纯化。
工业生产方法
在工业生产中,3-溴-1-异丁基-1H-吲唑的生产可能涉及使用自动化反应器和连续流动系统的规模化溴化反应。使用催化剂和优化的反应条件可以提高产物的产率和纯度。工业生产也注重减少废物并确保工艺安全。
化学反应分析
反应类型
3-溴-1-异丁基-1H-吲唑会发生各种化学反应,包括:
取代反应: 溴原子可以通过亲核取代反应被其他亲核试剂(如胺或硫醇)取代。
氧化反应: 根据所使用的氧化剂,该化合物可以被氧化形成不同的衍生物。
还原反应: 溴原子的还原会导致形成1-异丁基-1H-吲唑。
常用试剂和条件
亲核取代: 通常使用叠氮化钠或硫氰酸钾等试剂,在二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 等溶剂中进行。
氧化: 可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等氧化剂。
还原: 使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
主要生成物
这些反应产生的主要产物包括各种取代的吲唑,这些吲唑可以在溴原子位置或异丁基位置发生不同官能团的取代或修饰。
科学研究应用
3-溴-1-异丁基-1H-吲唑在科学研究中有以下应用:
化学: 用作合成更复杂杂环化合物的砌块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 正在进行研究以探索其作为药物中间体在新型药物开发中的应用。
工业: 用于生产具有特定性能的专业化学品和材料。
作用机制
3-溴-1-异丁基-1H-吲唑的作用机制涉及其与特定分子靶标和途径的相互作用。溴原子和异丁基有助于其对某些酶或受体的结合亲和力和选择性。该化合物可能抑制或激活这些靶标,从而导致各种生物效应。需要进行详细的研究来阐明所涉及的确切途径和分子相互作用。
相似化合物的比较
类似化合物
1H-吲唑: 没有溴和异丁基的母体化合物。
3-溴-1H-吲唑: 结构相似,但缺少异丁基。
1-异丁基-1H-吲唑: 结构相似,但缺少溴原子。
独特性
3-溴-1-异丁基-1H-吲唑由于同时存在溴原子和异丁基而具有独特性。这种组合赋予其特定的化学性质和潜在应用,而在上述类似化合物中未见。溴原子增强了其在取代反应中的反应性,而异丁基则有助于其亲脂性和潜在的生物活性。
属性
分子式 |
C11H13BrN2 |
|---|---|
分子量 |
253.14 g/mol |
IUPAC 名称 |
3-bromo-1-(2-methylpropyl)indazole |
InChI |
InChI=1S/C11H13BrN2/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13-14/h3-6,8H,7H2,1-2H3 |
InChI 键 |
IUDFMCSNIIOGPS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C2=CC=CC=C2C(=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



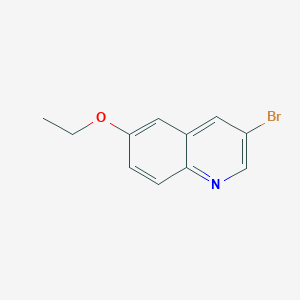
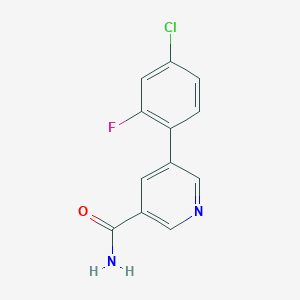
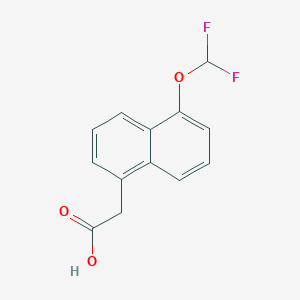


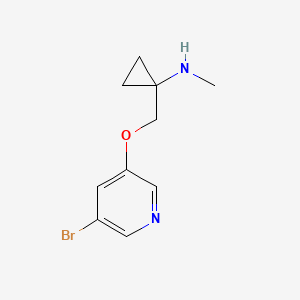
![5-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11860972.png)

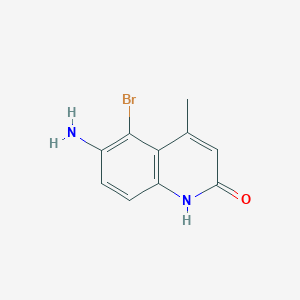

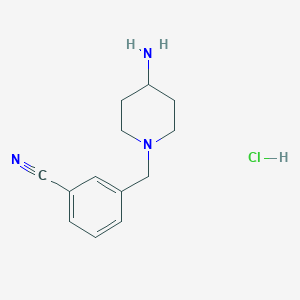
![4-Oxo-3,11b-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11861026.png)

